molecular formula C20H22N2O2 B5862449 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide

Cat. No. B5862449
M. Wt: 322.4 g/mol
InChI Key: MFUVWXKOECUXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide, also known as BMS-986177, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its safety and efficacy.

Mechanism of Action

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide inhibits the activity of TYK2 by binding to a specific site on the protein. This prevents the activation of downstream signaling pathways that are involved in the regulation of immune responses and inflammation. By inhibiting TYK2, this compound has the potential to modulate immune responses and reduce inflammation, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system and inflammation. In preclinical studies, it has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of various diseases. Additionally, this compound has been shown to modulate the activity of immune cells, such as T cells and B cells, which are involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide is its specificity for TYK2, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the main limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide. One area of interest is the use of this compound in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound may have potential applications in the treatment of certain types of cancer, such as leukemia and lymphoma. Further research is needed to fully understand the potential therapeutic applications of this compound and to determine its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide involves a multi-step process that begins with the preparation of 3,4-dihydroquinoline-2-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 4-aminobenzophenone to give the desired product.

Scientific Research Applications

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a specific protein known as TYK2, which is involved in the regulation of immune responses and inflammation.

properties

IUPAC Name

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-6-19(23)21-17-12-10-16(11-13-17)20(24)22-14-5-8-15-7-3-4-9-18(15)22/h3-4,7,9-13H,2,5-6,8,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUVWXKOECUXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.